4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Lipophilicity Drug Design Physicochemical Property Optimization

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran (CAS 1253790-83-8) is a heterocyclic sulfone building block comprising a tetrahydropyran ring linked via a sulfonyl bridge to a 5-bromothiophene moiety. Its molecular formula is C₉H₁₁BrO₃S₂ with a molecular weight of 311.2 g/mol.

Molecular Formula C9H11BrO3S2
Molecular Weight 311.208
CAS No. 1253790-83-8
Cat. No. B594705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
CAS1253790-83-8
Synonyms4-(5-bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
Molecular FormulaC9H11BrO3S2
Molecular Weight311.208
Structural Identifiers
SMILESC1COCCC1S(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C9H11BrO3S2/c10-8-1-2-9(14-8)15(11,12)7-3-5-13-6-4-7/h1-2,7H,3-6H2
InChIKeyVLYACEDELDRFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran (CAS 1253790-83-8): Procurement-Ready Heterocyclic Sulfone Building Block for Medicinal Chemistry


4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran (CAS 1253790-83-8) is a heterocyclic sulfone building block comprising a tetrahydropyran ring linked via a sulfonyl bridge to a 5-bromothiophene moiety. Its molecular formula is C₉H₁₁BrO₃S₂ with a molecular weight of 311.2 g/mol [1]. The compound is characterized by a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 80 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. It is commercially available at purities of ≥95% and ≥98% from multiple vendors for research and development use .

Why Generic Substitution Fails for 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran: Core Heterocycle Dictates Physicochemical Profile


Within the 5-bromothiophene-2-sulfonyl building block family, the core heterocycle attached to the sulfonyl group—whether tetrahydropyran, morpholine, or piperazine—is not interchangeable. Changing the heterocycle alters lipophilicity (logP), polar surface area, and hydrogen bonding capacity [1][2]. The tetrahydropyran variant offers a neutral, oxygen-containing six-membered ring with zero hydrogen bond donors, a computed XLogP3 of 2.6, and a TPSA of 80 Ų [1]. In contrast, the morpholine analog (CAS 81597-64-0) has a lower XLogP3 of 1.7 and a higher TPSA of 83.2 Ų [2], while the piperazine analog introduces a basic secondary amine that serves as a hydrogen bond donor and alters ionization state at physiological pH [3]. These differences directly impact passive membrane permeability, solubility, and synthetic compatibility—making generic substitution scientifically inappropriate without re-optimization of the entire molecular design.

Quantitative Differentiation Evidence for 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.6 vs. 1.7 for the Morpholine Analog

The target compound has a computed XLogP3 of 2.6 [1], compared to 1.7 for the morpholine analog 4-((5-bromothiophen-2-yl)sulfonyl)morpholine (CAS 81597-64-0) [2]. This ΔLogP of +0.9 units indicates the tetrahydropyran variant is approximately 8 times more lipophilic, which correlates with enhanced passive membrane permeability and potentially improved oral absorption or blood-brain barrier penetration in drug discovery programs.

Lipophilicity Drug Design Physicochemical Property Optimization

Polar Surface Area Optimization: TPSA of 80 Ų vs. 83.2 Ų for the Morpholine Analog

The target compound has a topological polar surface area (TPSA) of 80 Ų [1], compared to 83.2 Ų for the morpholine analog [2]. While both values fall within the generally acceptable range for oral bioavailability (<140 Ų), the lower TPSA of the tetrahydropyran variant is closer to the CNS drug-like sweet spot (<70–90 Ų). This difference arises from the replacement of the morpholine ring oxygen and nitrogen with a single tetrahydropyran oxygen.

Polar Surface Area Membrane Permeability Drug-Likeness

Absence of Hydrogen Bond Donors: Differentiation from Piperazine-Containing Analogs

The target compound has zero hydrogen bond donors (HBD = 0) [1]. In contrast, 1-((5-bromothiophen-2-yl)sulfonyl)piperazine (CAS 725688-07-3) contains a secondary amine (NH) with one hydrogen bond donor [2]. Hydrogen bond donors generally reduce passive membrane permeability, increase susceptibility to Phase II metabolism (e.g., glucuronidation), and can introduce additional off-target interactions at aminergic receptors. The absence of an HBD in the tetrahydropyran variant eliminates these liabilities.

Hydrogen Bonding Selectivity Metabolic Stability

Neutral Heterocycle for Broad Synthetic Compatibility vs. Basic Amine-Containing Analogs

The tetrahydropyran ring of the target compound is electronically neutral and non-basic [1]. In contrast, the morpholine analog (pKa ~8.3 for protonated morpholine) and the piperazine analog (pKa ~9.7) contain basic amines that exist in protonated form under mildly acidic conditions and act as nucleophiles that can compete in coupling reactions. The neutral oxane ring allows the target compound to be used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reactions requiring strong bases without amine interference .

Synthetic Chemistry Reaction Compatibility Building Block Utility

Optimal Application Scenarios for 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran Based on Differentiation Evidence


CNS-Penetrant Probe and Drug Candidate Library Design

When constructing compound libraries for CNS targets, the target compound's XLogP3 of 2.6, TPSA of 80 Ų, and zero hydrogen bond donors [1] place it within favorable CNS drug-like physicochemical space. The morpholine analog (XLogP3 1.7, TPSA 83.2 Ų) [2] and piperazine analog (HBD = 1) are suboptimal for CNS penetration. Selecting the tetrahydropyran variant as a building block increases the probability of identifying brain-penetrant lead compounds without introducing basic amine liabilities.

Suzuki Coupling and Cross-Coupling-Based Library Synthesis

The 5-bromothiophene moiety serves as a versatile handle for Pd-catalyzed cross-coupling reactions. Unlike the morpholine or piperazine analogs, the neutral tetrahydropyran ring does not contain a basic amine that could coordinate to palladium catalysts or undergo competitive N-arylation. This compatibility reduces byproduct formation and simplifies purification, making the compound a preferred building block for high-throughput parallel synthesis efforts.

HDAC Inhibitor and Epigenetic Probe Development

Tetrahydropyran-containing sulfonamides have been employed in the synthesis of potential histone deacetylase (HDAC) inhibitors, as demonstrated by the use of tetrahydropyran-2-yloxy intermediates to construct zinc-binding warheads [1]. The target compound's sulfonylthiophene scaffold, combined with the neutral tetrahydropyran ring, provides a metabolically stable core suitable for elaboration into HDAC-targeted chemical probes. The absence of an ionizable amine simplifies structure-activity relationship interpretation relative to piperazine-containing analogs.

Physicochemical Property-Driven Fragment and Lead Optimization

For medicinal chemistry programs where lipophilic efficiency (LipE) is a key optimization parameter, the target compound's balanced logP of 2.6 and absence of hydrogen bond donors [1] make it a suitable starting fragment for systematic optimization. The lower lipophilicity and higher PSA of the morpholine analog [2] may necessitate compensatory structural changes that risk violating Lipinski's rule of five in advanced leads, whereas the tetrahydropyran variant maintains drug-like properties throughout optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.